1,2-Hydrazinedicarbonitrile
Description
1,2-Hydrazinedicarbonitrile (CAS 628-32-0) is a nitrogen-rich organic compound featuring a hydrazine backbone substituted with two cyano (-CN) groups at the 1 and 2 positions. Its molecular formula is C₂H₂N₄, with a molecular weight of 98.07 g/mol. This compound is primarily utilized as a precursor in heterocyclic synthesis, particularly for generating triazoles, tetrazines, and other nitrogen-containing frameworks. Its reactivity stems from the nucleophilic hydrazine core and electron-withdrawing cyano groups, enabling participation in cycloaddition and condensation reactions.
Properties
CAS No. |
928-58-5 |
|---|---|
Molecular Formula |
C2H2N4 |
Molecular Weight |
82.06 g/mol |
IUPAC Name |
(cyanoamino)cyanamide |
InChI |
InChI=1S/C2H2N4/c3-1-5-6-2-4/h5-6H |
InChI Key |
QVNJUFBAXGKRJY-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)NNC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Hydrazinedicarbonitrile can be synthesized through several methods. One common approach involves the reaction of hydrazine with cyanogen bromide. The reaction typically occurs in an inert solvent such as acetonitrile or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for safety and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Hydrazinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,2-Hydrazinedicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other organic molecules.
Biology: It may serve as a precursor for biologically active compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedicarbonitrile involves its reactive cyano groups, which can participate in various chemical reactions. These reactions may target specific molecular pathways, depending on the application. For instance, in drug design, the compound might interact with enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between 1,2-Hydrazinedicarbonitrile and related compounds from the evidence:
Key Observations:
- Hydrazine vs. Aromatic Cores : Unlike aromatic systems (e.g., thiazole, pyridine), this compound’s hydrazine backbone lacks aromatic stabilization, rendering it more reactive but less thermally stable.
- Functional Group Diversity : The pyridine derivative () incorporates hydroxyl and ether groups, enhancing solubility in polar solvents compared to the simpler -CN-dominated structure of this compound.
- Electronic Effects : Thiazole and thiadiazole derivatives () benefit from sulfur’s electron-withdrawing effects, which may alter reactivity in electrophilic substitutions compared to the hydrazine analog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
